Lumigen APS-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

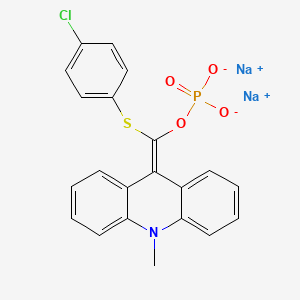

disodium;[(4-chlorophenyl)sulfanyl-(10-methylacridin-9-ylidene)methyl] phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13H,1H3,(H2,24,25,26);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPRDNBCONYNMF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClNNa2O4PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Acridan-Based Chemiluminescent Substrates for Alkaline Phosphatase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acridan-based chemiluminescent substrates for the sensitive detection of alkaline phosphatase (AP). Alkaline phosphatase is a widely used reporter enzyme in various bioanalytical assays due to its high turnover rate and stability. When combined with chemiluminescent substrates, AP enables the highly sensitive detection of target molecules in applications ranging from immunoassays to nucleic acid hybridization.[1] This guide delves into the core principles, experimental protocols, and data pertaining to acridan-based substrates, offering a valuable resource for researchers in assay development and drug discovery.

Core Principles of Acridan-Based Chemiluminescence

The foundation of highly sensitive chemiluminescent assays utilizing alkaline phosphatase lies in the use of 1,2-dioxetane scaffolds.[1] The chemiluminescence mechanism is a multi-step process initiated by the enzymatic activity of AP on a specifically designed acridan phosphate substrate.

Mechanism of Action:

-

Enzymatic Cleavage: Alkaline phosphatase catalyzes the hydrolysis of a phosphate group from the acridan-based substrate.[1] This enzymatic dephosphorylation is the key trigger for the chemiluminescent reaction.

-

Formation of an Unstable Intermediate: The removal of the phosphate group generates a highly unstable intermediate.

-

Decomposition and Light Emission: This unstable intermediate rapidly decomposes, forming an electronically excited acridone. As the excited acridone decays to its ground state, it releases energy in the form of light.[][3] The emitted light, typically in the blue-green spectrum (~430-470 nm), can be measured using a luminometer.[]

This enzyme-triggered reaction results in a sustained "glow" of light, which can last for hours, allowing for flexible and robust detection in a variety of applications.[1]

Quantitative Performance Data

Acridan-based substrates offer significant advantages in terms of sensitivity and signal-to-noise ratios compared to other detection methods. The following tables summarize key performance indicators of various acridan-based substrates.

| Substrate Type | Detection Limit | Signal Characteristics | Key Advantages | Applications |

| Adamantyl 1,2-dioxetane phenyl phosphate (AMPPD) | 33 ng/L for alpha-fetoprotein (AFP) assay[4] | Emits light at 477 nm[4] | High sensitivity | Immunoassays[4] |

| DuoLuX | < 1 pg of nucleic acid[5] | Prolonged light emission[5] | High sensitivity for both AP and peroxidase detection[5] | Western, Southern, Northern, dot blots, and ELISA[5] |

| Lumi-Phos PRO | Not specified | Rapid signal generation | 3- to 6-fold increase in signal-to-noise performance compared to Lumi-Phos 530; >50% reduction in interference from endogenous ALP[6] | Immunoassays[6] |

Experimental Protocols

The following are detailed methodologies for common assays employing acridan-based chemiluminescent substrates for alkaline phosphatase detection.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the key steps for a sandwich ELISA using an acridan-based substrate.

Materials:

-

Coating Buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Capture Antibody

-

Antigen Standard and Samples

-

Detection Antibody (biotinylated)

-

Streptavidin-Alkaline Phosphatase (Strep-AP) Conjugate

-

Acridan-based Chemiluminescent Substrate for AP

-

96-well microplate

-

Luminometer

Procedure:

-

Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with Wash Buffer.[1]

-

Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.[1]

-

Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.[1]

-

Sample/Standard Incubation: Add 100 µL of appropriately diluted standards and samples to the wells. Incubate for 2 hours at room temperature.

-

Washing: Discard the sample/standard solutions and wash the plate four times with Wash Buffer.[1]

-

Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Discard the detection antibody solution and wash the plate four times with Wash Buffer.

-

Strep-AP Incubation: Add 100 µL of diluted Strep-AP conjugate to each well. Incubate for 30 minutes at room temperature.

-

Washing: Discard the Strep-AP solution and wash the plate five times with Wash Buffer.

-

Substrate Incubation: Prepare the acridan-based chemiluminescent substrate according to the manufacturer's instructions. Add 100 µL of the substrate solution to each well.

-

Signal Detection: Immediately measure the light output using a luminometer.

Western Blotting

This protocol provides a general workflow for chemiluminescent detection of proteins on a membrane.

Materials:

-

Transfer Buffer

-

Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20, TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary Antibody

-

Secondary Antibody-Alkaline Phosphatase Conjugate

-

Acridan-based Chemiluminescent Substrate for AP

-

Membrane (e.g., nitrocellulose or PVDF) with transferred proteins

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

-

Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Decant the primary antibody solution and wash the membrane three to five times for 5-10 minutes each with Wash Buffer.[1]

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washing: Decant the secondary antibody solution and wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody and minimize background.[1]

-

Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Drain excess wash buffer from the membrane and place it on a clean surface. Add the substrate solution to completely cover the membrane surface (typically 0.1 mL per cm² of membrane). Incubate for 5 minutes at room temperature.[1]

-

Signal Detection: Remove excess substrate and place the membrane in a plastic wrap or sheet protector. Expose the membrane to an imaging system to capture the chemiluminescent signal. Exposure times can vary from a few seconds to several minutes depending on the signal intensity.[1]

Visualizations

The following diagrams illustrate the key processes involved in acridan-based chemiluminescent detection.

Caption: Signaling pathway of acridan-based chemiluminescence.

References

- 1. benchchem.com [benchchem.com]

- 3. US6783948B1 - Chemiluminescent acridinium compounds and analogues thereof as substrates of hydrolytic enzymes - Google Patents [patents.google.com]

- 4. Chemiluminescent enzyme immunoassay of alpha-fetoprotein based on an adamantyl dioxetane phenyl phosphate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemiluminescent Substrate [bioprocessonline.com]

- 6. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]

Lumigen APS-5: A Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties and applications of Lumigen APS-5, a widely utilized chemiluminescent substrate. Designed for professionals in research and development, this document provides detailed information on its mechanism of action, spectral characteristics, and experimental protocols, facilitating its effective integration into various bioanalytical assays.

Core Principles of this compound Chemiluminescence

This compound is an acridan-based chemiluminescent substrate designed for the sensitive detection of alkaline phosphatase (AP) conjugates.[1][2] Its unique chemical structure enables a highly efficient light-producing reaction upon enzymatic activation. The chemiluminescence process is initiated when alkaline phosphatase dephosphorylates the APS-5 molecule. This enzymatic reaction generates an unstable intermediate that rapidly decomposes, leading to the formation of an excited-state acridone. As the acridone returns to its ground state, it releases energy in the form of light, with a maximal emission wavelength of 450 nm.[2]

One of the key advantages of this compound's acridan chemistry is the rapid generation of a sustained, high-intensity light signal.[2] This allows for a shorter time to reach peak emission compared to traditional dioxetane-based substrates.[1][2] Furthermore, the light output is notably insensitive to temperature fluctuations, ensuring robust and reproducible results across a range of experimental conditions.[2]

Spectral and Physicochemical Properties

A comprehensive understanding of the spectral and physical characteristics of this compound is essential for optimizing its use in experimental settings. The following table summarizes the key quantitative data available for this substrate.

| Property | Value | Reference |

| Chemiluminescence Emission Maximum (λmax) | 450 nm | [2] |

| Molecular Formula | C₂₁H₁₅ClNNa₂O₄PS | [3] |

| Molecular Weight | 489.82 g/mol | [3] |

| Solubility in Water | 5.83 mg/mL (11.90 mM) with ultrasonic warming to 60°C | [3] |

| Storage (Powder) | -20°C (3 years); 4°C (2 years) | [4] |

| Storage (In solvent) | -80°C (6 months); -20°C (1 month), sealed from moisture | [3][5][6] |

Signaling Pathway and Reaction Mechanism

The chemiluminescent reaction of this compound is a direct result of the enzymatic activity of alkaline phosphatase. The signaling pathway can be visualized as a single-step enzymatic activation leading to a multi-step chemical reaction culminating in light emission.

Experimental Protocols

The following sections provide detailed methodologies for key applications of this compound.

Chemiluminescent Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard sandwich ELISA procedure using an alkaline phosphatase-conjugated detection antibody and this compound for signal generation.

Materials:

-

High-binding 96-well microplate

-

Capture Antibody

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Antigen Standard and Samples

-

Alkaline Phosphatase (AP)-conjugated Detection Antibody

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound Substrate Solution

-

Luminometer

Procedure:

-

Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer. Add 100 µL of the diluted antibody to each well of the microplate. Incubate overnight at 4°C.

-

Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step as described in step 2.

-

Sample/Standard Incubation: Add 100 µL of appropriately diluted antigen standards and samples to the respective wells. Incubate for 2 hours at room temperature with gentle shaking.

-

Washing: Repeat the washing step as described in step 2.

-

Detection Antibody Incubation: Add 100 µL of the AP-conjugated detection antibody, diluted to its optimal concentration in Blocking Buffer, to each well. Incubate for 1 hour at room temperature with gentle shaking.

-

Washing: Wash the plate four times with Wash Buffer.

-

Substrate Incubation: Bring the this compound substrate solution to room temperature. Add 100 µL of the substrate solution to each well. The light-output peak intensity is reached within seconds.[2]

-

Measurement: Immediately measure the chemiluminescence using a luminometer.

In Situ Hybridization (ISH)

This protocol provides a general framework for the detection of nucleic acid sequences in fixed tissues or cells using a probe labeled with a hapten (e.g., DIG or Biotin) and subsequent detection with an anti-hapten antibody conjugated to alkaline phosphatase.

Materials:

-

Tissue sections on slides

-

Deparaffinization and rehydration reagents (if using paraffin-embedded tissue)

-

Proteinase K

-

Hybridization Buffer

-

Hapten-labeled nucleic acid probe

-

Stringent wash buffers (e.g., SSC)

-

Blocking solution

-

Anti-hapten antibody-AP conjugate

-

Wash buffer (e.g., MABT)

-

This compound Substrate Solution

-

Imaging system capable of detecting chemiluminescence

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate tissue sections if necessary. Perform any required antigen retrieval steps.

-

Permeabilization: Treat the sections with Proteinase K to facilitate probe entry.

-

Hybridization: Apply the hapten-labeled probe in hybridization buffer to the sections. Cover with a coverslip and incubate overnight at the appropriate hybridization temperature.

-

Stringent Washes: Remove the coverslips and perform a series of stringent washes to remove unbound and non-specifically bound probe.

-

Blocking: Incubate the sections in a blocking solution for at least 1 hour to prevent non-specific antibody binding.[7]

-

Antibody Incubation: Dilute the anti-hapten antibody-AP conjugate in the blocking solution. Apply to the sections and incubate, for example, overnight at 4°C.[7]

-

Washing: Wash the sections extensively with a suitable wash buffer (e.g., MABT) to remove unbound antibody conjugate.[7]

-

Substrate Incubation: Apply this compound substrate solution to the sections.

-

Detection: Immediately image the chemiluminescent signal using an appropriate imaging system.

References

Understanding the Signal Kinetics of Lumigen APS-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and performance characteristics of Lumigen APS-5, a proprietary acridan-based chemiluminescent substrate designed for the sensitive detection of alkaline phosphatase (AP) conjugated molecules. This document provides a detailed overview of its mechanism of action, signal kinetics, and practical guidance on its implementation in experimental workflows.

Introduction to this compound

This compound is a chemiluminescent substrate that, upon enzymatic reaction with alkaline phosphatase, produces a sustained, high-intensity light emission.[1][2] Its unique acridan chemistry sets it apart from traditional dioxetane-based substrates, offering distinct advantages in assay performance, particularly in enzyme-linked immunosorbent assays (ELISAs).[1][3] Key reported features include rapid signal generation, temperature insensitivity, and high sensitivity, enabling the detection of analytes in the low picogram to femtogram range.[1][2]

Mechanism of Action

The chemiluminescence of this compound is initiated by the enzymatic activity of alkaline phosphatase. The process can be summarized in the following steps:

-

Enzymatic Cleavage: Alkaline phosphatase catalyzes the removal of a phosphate group from the acridan substrate molecule.

-

Intermediate Formation: This dephosphorylation event renders the molecule unstable, leading to the formation of a short-lived dioxetanone intermediate.

-

Light Emission: The dioxetanone intermediate immediately decomposes, releasing energy in the form of light. The emitted light has a maximal intensity at a wavelength of 450 nm.[1][2]

This direct and rapid decomposition pathway is responsible for the fast signal generation characteristic of this compound.

Figure 1: Simplified reaction pathway of this compound chemiluminescence.

Signal Kinetics and Performance Characteristics

While specific quantitative data from head-to-head comparisons are not extensively available in the public domain, the performance of this compound can be characterized by several key kinetic features that differentiate it from other common substrates.

Rapid Time to Peak Signal

A primary advantage of this compound is its rapid signal generation. The light-output peak intensity is reportedly reached within seconds of substrate addition.[1][2] This is in contrast to many dioxetane-based substrates, such as Lumi-Phos 530, which may require incubation times of 5 to 60 minutes to reach maximum light emission.[4][5][6] This "glow" type emission allows for a more immediate and flexible reading window.

Signal Duration

This compound is described as producing a "sustained" luminescence, which implies that while the peak is reached quickly, the signal does not immediately decay.[1][2] This sustained nature provides a practical advantage by making the timing of plate reading less critical.

Temperature Insensitivity

The analytical results obtained with this compound are reported to be insensitive to temperature fluctuations between 22°C and 35°C.[1][2] This robustness reduces the need for precise temperature control during the assay, a factor that can be critical for the reproducibility of results with some other chemiluminescent substrates.

Sensitivity and Linearity

This compound is designed for high-sensitivity applications, with a detection limit for alkaline phosphatase reported to be as low as 3 x 10-21 moles.[7] Assays using this substrate are stated to have a linear response over at least four orders of magnitude of enzyme concentration.[7]

Comparative Performance

The following table summarizes the qualitative comparison of this compound with the dioxetane-based substrate, Lumi-Phos 530, based on information from technical literature.

| Feature | This compound (Acridan-based) | Lumi-Phos 530 (Dioxetane-based) |

| Time to Peak Signal | Rapid (within seconds)[1][2] | Slower (requires minutes of incubation)[5][6] |

| Signal Type | Glow[1] | Glow[4] |

| Temperature Sensitivity | Insensitive in the 22-35°C range[1][2] | Can be temperature-dependent[4] |

| Turnaround Time | Shorter[1] | Longer[5][6] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in common applications.

General Measurement of Alkaline Phosphatase Activity

This protocol provides a basic framework for assessing AP activity in a sample.

Materials:

-

This compound substrate solution

-

Test samples containing alkaline phosphatase

-

96-well opaque white microplates

-

Luminometer

-

Vortex mixer

-

Water bath (optional, for heat inactivation of non-bacterial AP)

Procedure:

-

Equilibrate this compound and samples to room temperature.[7]

-

In a 96-well microplate, add 10 µL of your sample or standard.[7]

-

For a control, use 10 µL of distilled water or an appropriate assay buffer.[8]

-

Mix the contents of the wells, for example, by vortexing for 10 seconds at the highest setting.[8]

-

Optional Heat Inactivation: If necessary to inactivate non-bacterial alkaline phosphatase, heat the mixed samples at 75°C for 1 minute in a water bath before transferring to the microplate.[8]

-

Incubate at room temperature for 5 minutes before measurement.[7]

-

Measure the chemiluminescent signal using a luminometer.

Detailed Protocol for a Chemiluminescent Sandwich ELISA

This protocol outlines the key steps for performing a sandwich ELISA with chemiluminescent detection using an alkaline phosphatase conjugate and a substrate like this compound.

Figure 2: General workflow for a sandwich ELISA using chemiluminescent detection.

Materials:

-

High-binding 96-well opaque white microplates

-

Capture Antibody

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS or TBS with 1% BSA)

-

Antigen standards and samples

-

Alkaline Phosphatase (AP) conjugated Detection Antibody

-

This compound Substrate

-

Luminometer

Procedure:

-

Plate Coating:

-

Dilute the capture antibody to its optimal concentration in Coating Buffer.

-

Add 50-100 µL of the diluted capture antibody to each well of the microplate.

-

Incubate for 2 hours at 37°C or overnight at 4°C.

-

Discard the coating solution and wash the plate three times with Wash Buffer.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature to block non-specific binding sites.

-

Discard the blocking solution and wash the plate three times with Wash Buffer.

-

-

Sample/Antigen Incubation:

-

Add 100 µL of diluted antigen standards and samples to the appropriate wells.

-

Incubate for at least 1 hour at room temperature with shaking.

-

Discard the antigen solutions and wash the plate four times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Dilute the AP-conjugated detection antibody in Blocking Buffer to its optimal concentration.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for at least 1 hour at room temperature with shaking.

-

Discard the detection antibody solution and wash the plate four times with Wash Buffer, followed by two washes with an assay buffer (if different from the wash buffer).[9]

-

-

Signal Generation and Detection:

Note on Buffers: When working with alkaline phosphatase, it is crucial to avoid phosphate-based buffers in the final steps of the assay, as phosphate is an inhibitor of the enzyme.[10] Tris-based buffers are a suitable alternative.

Conclusion

This compound offers a high-performance solution for chemiluminescent detection in immunoassays and other applications utilizing alkaline phosphatase conjugates. Its acridan-based chemistry provides key advantages, including rapid signal generation, sustained light output, and a lack of temperature sensitivity, which can contribute to improved assay throughput and robustness. While detailed, publicly available quantitative kinetic data is limited, the qualitative characteristics and foundational protocols presented in this guide provide a strong basis for the successful implementation and optimization of this compound in a research or drug development setting.

References

- 1. This compound – Bioquote [bioquote.com]

- 2. bj-life-science.com [bj-life-science.com]

- 3. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. WO2018006059A1 - Chemiluminescent substrates - Google Patents [patents.google.com]

- 6. media.beckmancoulter.com [media.beckmancoulter.com]

- 7. promega.com [promega.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. benchchem.com [benchchem.com]

Lumigen APS-5 Substrate: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for the chemiluminescent substrate, Lumigen APS-5. The information contained herein is essential for ensuring the consistent performance and reliability of assays utilizing this reagent. This guide summarizes available data on storage and stability, outlines detailed experimental protocols for in-house stability assessment, and provides visual representations of key chemical and experimental pathways.

Core Principles of this compound Stability

This compound is an acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (ALP). The stability of this substrate is critical for generating reproducible and accurate results in sensitive immunoassays.[1] Degradation of the substrate can lead to a decrease in signal intensity and an increase in background, thereby compromising assay performance. The stability of this compound is influenced by several factors, including storage temperature, solvent, pH, and exposure to light.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. The following tables summarize the manufacturer's recommended storage conditions for both the solid (powder) form and for solutions of the substrate. Adherence to these guidelines is crucial for maximizing the shelf-life of the product.

Table 1: Storage Conditions for Solid this compound

| Storage Temperature | Shelf Life | Notes |

| -20°C | Up to 3 years | Sealed from moisture.[2] |

| 4°C | Up to 2 years | Sealed from moisture.[2] |

Table 2: Storage Conditions for this compound in Solution

| Storage Temperature | Shelf Life | Solvent | Notes |

| -80°C | 6 months | Appropriate organic solvent (e.g., DMSO, DMF) or water[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] Sealed from moisture.[3][4][5] |

| -20°C | 1 month | Appropriate organic solvent (e.g., DMSO, DMF) or water[3][4][5] | Aliquot to avoid repeated freeze-thaw cycles.[5][6] Sealed from moisture.[3][4][5] |

Quantitative Stability Data

While comprehensive quantitative stability data for this compound under a wide range of conditions is not extensively published, data from related acridan-based chemiluminescent substrates provide valuable insights into expected stability. The following table presents a summary of available data, which can be used as a general guideline for experimental design.

Table 3: Indicative Stability of Acridan-Based Chemiluminescent Substrates in Solution

| Storage Condition | pH | Duration | Retained Activity | Compound Class |

| 4°C | Not Specified | 300-400 days | > 90% | Acridan substrate formulation[7] |

| Not Specified | 6.0 and 7.4 | Long-term | Improved stability | Modified acridinium ester[8][9] |

Experimental Protocols for Stability Assessment

To ensure the ongoing performance of this compound within a specific assay, it is recommended to perform in-house stability studies. The following protocols provide a framework for conducting such assessments.

Real-Time Stability Testing Protocol

This protocol is designed to assess the long-term stability of this compound under recommended storage conditions.

Objective: To determine the degradation rate of this compound under normal storage conditions over an extended period.

Materials:

-

This compound (lot number to be recorded)

-

Alkaline phosphatase (activity to be standardized)

-

Assay buffer (e.g., 0.1 M Tris, pH 9.5)

-

96-well white opaque microplates

-

Luminometer

-

Calibrated pipettes

-

Sterile, nuclease-free microtubes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a known concentration.

-

Aliquoting: Aliquot the stock solution into multiple microtubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at the recommended temperatures (-20°C and/or -80°C).

-

Time Points: Designate specific time points for analysis (e.g., 0, 1, 3, 6, 9, and 12 months).

-

Assay at Time Zero (T=0):

-

Thaw one aliquot of the this compound stock solution.

-

Prepare a working solution of the substrate in the assay buffer.

-

In a 96-well plate, add a standardized amount of alkaline phosphatase to multiple wells.

-

Add the this compound working solution to initiate the chemiluminescent reaction.

-

Immediately measure the light output (Relative Light Units - RLU) using a luminometer.

-

Record the average RLU as the baseline activity.

-

-

Assay at Subsequent Time Points:

-

At each designated time point, thaw a new aliquot of the stored this compound.

-

Repeat the assay procedure as described in step 5.

-

-

Data Analysis:

-

Calculate the percentage of retained activity at each time point relative to the T=0 measurement: % Retained Activity = (RLU at Time X / RLU at Time 0) * 100

-

Plot the percentage of retained activity against time to visualize the degradation profile.

-

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of this compound by subjecting it to stress conditions.

Objective: To rapidly assess the stability of this compound under elevated temperatures.

Materials:

-

Same as for Real-Time Stability Testing.

-

Incubators set to elevated temperatures (e.g., 25°C, 37°C, and 50°C).

Procedure:

-

Preparation and Aliquoting: Prepare and aliquot the this compound stock solution as described in the real-time stability protocol.

-

Storage: Store the aliquots at the designated elevated temperatures.

-

Time Points: Designate shorter time points for analysis (e.g., 0, 1, 2, 4, and 8 weeks).

-

Assay Procedure: At each time point, remove an aliquot from each temperature condition and perform the chemiluminescent assay as described in the real-time stability protocol.

-

Data Analysis:

-

Calculate the percentage of retained activity at each time point for each temperature.

-

Plot the data to observe the degradation rate at different temperatures.

-

The Arrhenius equation can be used to model the relationship between the degradation rate and temperature to predict long-term stability at the recommended storage temperature.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the chemiluminescent reaction, the experimental workflow for stability testing, and the logical relationship between storage conditions and substrate performance.

References

- 1. This compound – Bioquote [bioquote.com]

- 2. abmole.com [abmole.com]

- 3. 213437.fs1.hubspotusercontent-na1.net [213437.fs1.hubspotusercontent-na1.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. scribd.com [scribd.com]

- 8. Effect of branching in remote substituents on light emission and stability of chemiluminescent acridinium esters [agris.fao.org]

- 9. Effect of branching in remote substituents on light emission and stability of chemiluminescent acridinium esters | Semantic Scholar [semanticscholar.org]

Lumigen APS-5: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive safety and handling information for Lumigen APS-5, a chemiluminescent substrate for alkaline phosphatase (AP). The following sections detail the chemical hazards, proper handling procedures, personal protective equipment, and emergency protocols. Furthermore, this guide outlines the mechanism of action and provides a detailed experimental protocol for its use in an Enzyme-Linked Immunosorbent Assay (ELISA).

Safety and Hazard Information

This compound requires careful handling due to its potential health hazards. The following table summarizes the key safety information derived from the Safety Data Sheet (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Skin Sensitization | Category 1, 1A, 1B | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |

| Reproductive Toxicity | Category 1A, 1B | H360: May damage fertility or the unborn child. |

Personal Protective Equipment (PPE) and Handling

Adherence to proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure and ensure laboratory safety.

2.1 Handling Precautions

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[1]

-

Prevent contact with skin and eyes.[1]

-

Use only in well-ventilated areas or outdoors.[1]

-

Wash hands thoroughly after handling.[1]

-

Contaminated work clothing should not be allowed out of the workplace.[1]

2.2 Recommended Personal Protective Equipment A comprehensive GHS-compliant PPE workflow is essential when working with this compound.

Caption: Recommended PPE for handling this compound.

Storage and Disposal

Proper storage and disposal are critical to maintain the integrity of this compound and to ensure environmental safety.

| Condition | Recommendation |

| Storage Temperature | Recommended storage at -20°C.[1] |

| Storage Conditions | Keep container tightly sealed in a cool, well-ventilated area.[1] Protect from direct sunlight and sources of ignition.[1] For stock solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2][3] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations.[1] |

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid measures are essential.

| Exposure Route | First Aid Measures |

| If on Skin | Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1] |

| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Promptly call a physician.[1] |

| Accidental Release | Use full personal protective equipment.[1] Avoid breathing vapors, mist, dust, or gas.[1] Ensure adequate ventilation.[1] Evacuate personnel to safe areas.[1] Prevent further leakage or spillage.[1] Keep the product away from drains or water courses.[1] Absorb solutions with liquid-binding material (e.g., diatomite, universal binders).[1] Decontaminate surfaces and equipment by scrubbing with alcohol.[1] |

Mechanism of Action and Experimental Protocols

This compound is a chemiluminescent substrate for alkaline phosphatase. The light-generating reaction is initiated by the enzymatic dephosphorylation of the acridan substrate.

5.1 Chemiluminescent Signaling Pathway The following diagram illustrates the proposed mechanism for the generation of chemiluminescence by this compound in the presence of alkaline phosphatase.

Caption: Chemiluminescent reaction of this compound.

5.2 Detailed Protocol for Chemiluminescent ELISA This protocol provides a general framework for a sandwich ELISA using an alkaline phosphatase conjugate and this compound for detection. Optimization of concentrations, incubation times, and temperatures may be required for specific applications.

Materials:

-

High-binding 96-well opaque microplate

-

Capture antibody

-

Blocking buffer (e.g., 1-5% BSA in PBS)

-

Antigen standard and samples

-

Detection antibody conjugated to alkaline phosphatase

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound substrate solution

-

Luminometer

Experimental Workflow:

Caption: Step-by-step workflow for a chemiluminescent ELISA.

Procedure:

-

Coating:

-

Dilute the capture antibody to the optimal concentration in a suitable coating buffer.

-

Add 100 µL of the diluted capture antibody to each well of a 96-well opaque microplate.

-

Incubate overnight at 4°C or for 1-2 hours at 37°C.

-

Wash the plate 3 times with 200 µL of wash buffer per well.

-

-

Blocking:

-

Add 200 µL of blocking buffer to each well.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate 3 times with wash buffer.

-

-

Sample/Standard Incubation:

-

Prepare serial dilutions of the antigen standard.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 1-2 hours at room temperature or 37°C.

-

Wash the plate 3-5 times with wash buffer.

-

-

Detection Antibody Incubation:

-

Dilute the alkaline phosphatase-conjugated detection antibody to its optimal concentration in blocking buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

-

Substrate Reaction and Measurement:

-

Prepare the this compound working solution according to the manufacturer's instructions. Protect from light.

-

Add 100 µL of the this compound solution to each well.

-

Immediately measure the chemiluminescent signal using a luminometer. The light output reaches its maximum within seconds.[4]

-

Chemical and Physical Properties

| Property | Value |

| CAS Number | 193884-53-6[1][3] |

| Molecular Formula | C₂₁H₁₇ClNNa₂O₄PS[3] |

| Molecular Weight | 491.84 g/mol [3] |

| Appearance | Crystalline solid |

| Solubility | Soluble in water |

| Light Emission Maximum | ~450 nm[4] |

This document is intended for informational purposes for trained laboratory personnel. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

References

An In-Depth Technical Guide to Chemiluminescence Assays Using Lumigen APS-5

For researchers, scientists, and drug development professionals, the quest for sensitive, rapid, and reliable quantification of biological molecules is perpetual. Chemiluminescence immunoassays have emerged as a powerful tool in this endeavor, offering significant advantages over traditional colorimetric or fluorescent methods. At the core of these assays is the substrate that fuels the light-emitting reaction. This guide provides a detailed exploration of Lumigen APS-5, a proprietary acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (ALP) conjugates.

Introduction to this compound

This compound is a high-performance chemiluminescent substrate designed for use in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays employing an alkaline phosphatase (ALP) label.[1][2][3] Unlike traditional dioxetane-based substrates, this compound is built upon a unique acridan chemistry. This formulation provides several distinct advantages, including faster signal generation, sustained light output, and reduced sensitivity to temperature fluctuations, making it a robust choice for high-throughput screening and sensitive diagnostic applications.[1][4]

The substrate is specifically engineered to react with ALP, a commonly used enzyme conjugate in immunoassays due to its high turnover rate and stability. The subsequent reaction produces a strong, sustained light signal with a maximum emission wavelength of 450 nm, which can be readily quantified using a standard luminometer.[1]

Mechanism of Action: The Acridan Reaction

The chemiluminescent signal generated by this compound is the result of a multi-step chemical reaction initiated by alkaline phosphatase. The process is both rapid and efficient, leading to the high sensitivity associated with this substrate.

The core mechanism can be summarized as follows:

-

Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the removal of a phosphate group from the this compound molecule.

-

Intermediate Formation : This dephosphorylation event renders the acridan molecule unstable.

-

Decomposition and Light Emission : The unstable intermediate rapidly decomposes, releasing energy in the form of photons (light).

This highly efficient, enzyme-triggered reaction ensures that light is only produced in the presence of the ALP enzyme, providing a high signal-to-noise ratio.

Caption: Mechanism of this compound chemiluminescence.

Core Performance Characteristics

This compound is distinguished by several key performance metrics that contribute to its utility in sensitive and high-throughput assays. Its acridan-based chemistry offers superior performance compared to older dioxetane-based substrates like Lumi-Phos 530.[1][2]

| Feature | Description | Advantage for Researchers |

| Sensitivity | Enables detection of analytes in the low picogram to femtogram range.[1][4] | Crucial for quantifying low-abundance biomarkers and achieving low limits of detection. |

| Signal Kinetics | Light output reaches a sustained maximum within seconds of substrate addition.[1][4] | Reduces assay incubation times, enabling higher throughput and faster results. |

| Signal Duration | The chemiluminescent signal is sustained, allowing for a flexible measurement window.[4] | Timing of plate reading is less critical, improving workflow flexibility and consistency. |

| Temperature Insensitivity | Analytical results are not significantly affected by temperature fluctuations between 22°C and 35°C.[4] | Eliminates the need for precise temperature control, simplifying assay setup and improving reproducibility. |

| Dynamic Range | Provides a wide linear range for the detection of alkaline phosphatase. | Allows for accurate quantification of analytes over a broad range of concentrations. |

Experimental Protocols

The following protocols provide a detailed methodology for a standard chemiluminescent ELISA and a direct alkaline phosphatase activity assay using this compound. These should be considered as guidelines and may require optimization for specific applications.

General Chemiluminescent ELISA Workflow

This protocol outlines the key steps for a typical indirect ELISA where the target antigen is detected using a primary antibody and an ALP-conjugated secondary antibody.

Caption: Standard workflow for an indirect ELISA using this compound.

Methodology:

-

Antigen Coating : Coat a 96-well microplate with the target antigen diluted in an appropriate coating buffer. Incubate overnight at 4°C.

-

Washing : Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.

-

Blocking : Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

-

Primary Antibody Incubation : Wash the plate 3 times. Add the primary antibody diluted in blocking buffer. Incubate for 1-2 hours at room temperature.

-

Secondary Antibody Incubation : Wash the plate 3 times. Add the ALP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Substrate Addition : Wash the plate 5 times to ensure removal of all unbound enzyme conjugate. Add 100 µL of this compound substrate to each well.

-

Signal Measurement : Immediately, or after a brief incubation (e.g., 5 minutes) at room temperature, measure the chemiluminescent signal using a microplate luminometer.

Measurement of Alkaline Phosphatase Activity

This protocol provides a guideline for the direct measurement of bacterial ALP activity in a sample.[5][6]

Methodology:

-

Sample Preparation : Prepare testing samples (e.g., 10 mg of a solid sample or 10 µL of a liquid sample). For the negative control, use 10 µL of distilled water.

-

Substrate Addition : Add 100 µL of this compound to each sample and vortex for 10 seconds at the highest setting.

-

Heat Inactivation (Optional) : To specifically measure bacterial ALP, heat-treat the mixed samples at 75°C for 1 minute in a water bath to inactivate any non-bacterial ALP present.

-

Measurement : Transfer the samples to a 96-well white opaque plate. Immediately measure the chemiluminescent activity using a luminometer.

Data Interpretation and Advantages

The high sensitivity and rapid kinetics of this compound translate directly into tangible benefits for the researcher, leading to more efficient and reliable data generation.

Caption: Relationship between APS-5 features and research benefits.

Conclusion

This compound represents a significant advancement in chemiluminescent substrate technology. Its unique acridan-based formulation delivers a combination of speed, sensitivity, and stability that is highly advantageous for a wide range of applications, from basic research to clinical diagnostics and drug development. By providing a robust and reliable signal, this compound empowers scientists to quantify analytes with greater precision and efficiency, accelerating the pace of discovery.

References

- 1. This compound – Bioquote [bioquote.com]

- 2. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]

- 3. Overview on the Development of Alkaline-Phosphatase-Linked Optical Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ±±¾©À´¸£Èü˼¿Æ¼¼ÓÐÏÞ¹«Ë¾ [bj-life-science.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Lumigen APS-5: A Technical Guide to Detecting Low-Abundance Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Lumigen APS-5, a high-sensitivity chemiluminescent substrate, for the detection of low-abundance proteins. This compound is an acridan-based substrate for alkaline phosphatase (ALP) that offers significant advantages in immunoassays such as Western blotting and ELISA, particularly when the target protein is present in minute quantities. This document provides a comprehensive overview of the substrate's core principles, comparative performance data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

This compound is a novel chemiluminescent substrate that, upon enzymatic reaction with alkaline phosphatase, produces a strong and sustained light emission. Its unique acridan chemistry leads to rapid signal generation, reaching peak intensity within seconds.[1][2] This characteristic, coupled with its high sensitivity, makes it an ideal choice for the detection of low-picogram to femtogram quantities of proteins.[2] Furthermore, the light output from the this compound reaction is temperature-insensitive, ensuring consistent and reproducible results across a range of experimental conditions.[2]

Core Principles and Mechanism of Action

The chemiluminescent reaction of this compound is initiated by the enzymatic activity of alkaline phosphatase. The process can be summarized in the following key steps:

-

Enzymatic Cleavage: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.

-

Intermediate Formation: This dephosphorylation event generates an unstable anionic intermediate.

-

Decomposition and Light Emission: The intermediate rapidly decomposes, leading to the formation of an electronically excited acridone product. As this excited molecule decays to its ground state, it releases energy in the form of light, which can be measured using a luminometer or captured on X-ray film or a CCD camera. The emitted light has a maximum wavelength of 450 nm.[2]

This efficient conversion of chemical energy into light energy is the basis for the high sensitivity of assays employing this compound.

References

Methodological & Application

Application Notes and Protocols for Lumigen APS-5 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lumigen APS-5 is a novel acridan-based chemiluminescent substrate designed for the highly sensitive detection of alkaline phosphatase (AP) conjugates in Western blot analysis.[1][2] Its unique chemical properties provide for a rapid generation of a sustained, high-intensity luminescent signal, enabling the detection of low-abundance proteins.[1] Unlike traditional 1,2-dioxetane-based substrates, this compound offers a more rapid light emission peak, occurring within seconds of substrate application, with a maximal emission at 450 nm.[1] This allows for reduced assay times and increased throughput without compromising sensitivity, which ranges from low picogram to femtogram levels.[1]

Principle of Detection

The detection chemistry of this compound is centered around the enzymatic activity of alkaline phosphatase. In the presence of AP, the substrate is dephosphorylated, triggering a chemical reaction that results in the formation of an excited-state acridone. As this molecule decays to its ground state, it emits a strong and sustained light signal. This chemiluminescence is directly proportional to the amount of AP-conjugated antibody bound to the target protein on the Western blot membrane, allowing for accurate quantification.

Data Presentation

While direct side-by-side quantitative comparisons in the scientific literature are limited, the performance characteristics of this compound can be summarized based on available data.

| Feature | This compound (Acridan-based) | Traditional AP Substrates (e.g., Dioxetane-based) |

| Enzyme | Alkaline Phosphatase (AP) | Alkaline Phosphatase (AP) |

| Sensitivity | Low picogram to femtogram detection[1] | Picogram to femtogram detection is achievable. |

| Signal Kinetics | Rapid peak intensity within seconds[1] | Signal develops gradually, reaching a plateau around 60 minutes. |

| Signal Duration | Sustained luminescence[1] | The signal is very stable and can persist for up to several days. |

| Wavelength of Max. Emission | 450 nm[1] | Varies by specific substrate |

| Temperature Sensitivity | Analytical results are insensitive to temperatures from 22°C - 35°C[1] | Performance can be temperature-dependent |

Experimental Protocols

A. Reagents and Materials

-

This compound Substrate Solution

-

Membrane (Nitrocellulose or PVDF) with transferred proteins

-

Tris-Buffered Saline (TBS): 20 mM Tris, 150 mM NaCl, pH 7.6

-

Wash Buffer (TBST): TBS with 0.1% Tween-20

-

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST. Note: Phosphate-based buffers (PBS) should be avoided as phosphate inhibits alkaline phosphatase.[3]

-

Primary Antibody (specific to the target protein)

-

Alkaline Phosphatase (AP)-conjugated Secondary Antibody (specific to the primary antibody species)

-

Deionized water

-

Imaging system (CCD camera-based imager or X-ray film)

B. Detailed Western Blot Protocol

-

Blocking: Following protein transfer to the membrane, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in fresh Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

-

Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with an ample volume of Wash Buffer (TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. A starting dilution of 1:2000 is recommended, but the optimal dilution should be empirically determined.[3] Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

Final Washing: Decant the secondary antibody solution. Wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove any unbound secondary antibody and minimize background signal.

-

Substrate Incubation: Prepare the this compound working solution according to the manufacturer's instructions. Drain the excess wash buffer from the membrane and place it on a clean, flat surface. Add the substrate solution to completely cover the membrane surface (a typical volume is 0.1 mL per cm² of the membrane). Incubate for 5 minutes at room temperature.

-

Signal Detection: Carefully remove the membrane from the substrate solution, allowing any excess liquid to drain. Place the membrane in a plastic sheet protector or wrap it in clear plastic wrap to prevent it from drying out. Immediately expose the membrane to an imaging system, such as a CCD camera or X-ray film, to capture the chemiluminescent signal. Exposure times can vary from a few seconds to several minutes depending on the signal intensity.

Visualizations

Signaling Pathway of this compound Detection

References

Application Notes and Protocols for High-Throughput Screening Assays with Lumigen APS-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and performance data for high-throughput screening (HTS) assays utilizing the chemiluminescent substrate, Lumigen APS-5. This substrate is designed for the sensitive detection of secreted alkaline phosphatase (SEAP) in a variety of HTS applications, including reporter gene assays for studying signal transduction pathways.

Introduction to this compound

This compound is a proprietary acridan-based chemiluminescent substrate for the detection of alkaline phosphatase (AP) activity. Its unique chemistry offers several advantages for HTS, including temperature-insensitive light output and a rapid time to reach peak signal intensity. Upon enzymatic dephosphorylation by alkaline phosphatase, this compound generates a sustained high-intensity luminescence, making it an ideal choice for sensitive and robust HTS assays. The light emission is maximal at a wavelength of 450 nm.

Key Applications in High-Throughput Screening

This compound is particularly well-suited for HTS applications that employ secreted alkaline phosphatase (SEAP) as a reporter enzyme. The use of a secreted reporter allows for the analysis of gene expression without the need for cell lysis, enabling kinetic studies and multiplexing with other cell-based assays.

Common HTS applications include:

-

Reporter Gene Assays: Monitoring the activity of specific promoters and signaling pathways.

-

GPCR Signaling Pathway Analysis: Screening for agonists and antagonists of G-protein coupled receptors.

-

NF-κB Signaling Pathway Analysis: Identifying modulators of the NF-κB inflammatory pathway.

-

High-Throughput ELISA: Sensitive quantification of analytes in a high-throughput format.

Performance Characteristics

Chemiluminescent assays using acridan-based substrates like this compound consistently demonstrate high sensitivity and a wide dynamic range, crucial for the reliable identification of hits in HTS campaigns. The performance of these assays is often evaluated using metrics such as the Z'-factor and the Signal-to-Background (S/B) ratio. An ideal HTS assay has a Z'-factor between 0.5 and 1.0.

| Parameter | Representative Value | Description |

| Z'-Factor | ≥ 0.7 | Indicates excellent assay quality with a large separation between positive and negative controls, suitable for HTS. |

| Signal-to-Background (S/B) Ratio | > 100 | Demonstrates a robust signal window, allowing for clear discrimination of active compounds. |

| Signal-to-Noise (S/N) Ratio | 3 to 6-fold increase over older substrates | Enhanced sensitivity and reliability of hit identification.[1] |

| Time to Peak Signal | Seconds to minutes | Rapid signal generation enables faster plate reading times and higher throughput. |

| Signal Duration | Glow-type luminescence | Sustained signal allows for batch processing of plates without significant signal decay. |

Experimental Protocols

High-Throughput Screening of GPCR Agonists using a CRE-SEAP Reporter Gene Assay

This protocol describes a method for screening a compound library for agonists of a G-protein coupled receptor (GPCR) that signals through the cAMP pathway. Activation of the GPCR leads to the expression of a SEAP reporter gene under the control of a cAMP response element (CRE).

Materials:

-

HEK293 cells stably co-transfected with the GPCR of interest and a CRE-SEAP reporter plasmid.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Compound library dissolved in DMSO.

-

Positive control (known agonist of the GPCR).

-

Negative control (vehicle, e.g., DMSO).

-

384-well white, opaque cell culture plates.

-

This compound substrate solution.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend the HEK293-CRE-SEAP cells in fresh culture medium.

-

Seed 5,000 cells in 40 µL of medium per well into a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of the compound library, positive control, and negative control in assay buffer. The final DMSO concentration should be ≤ 0.5%.

-

Add 10 µL of the diluted compounds and controls to the respective wells.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 6-24 hours.

-

-

SEAP Assay:

-

Equilibrate the this compound substrate solution and the assay plate to room temperature.

-

Transfer 10 µL of the cell culture supernatant from each well to a new 384-well white, opaque assay plate.

-

Add 10 µL of this compound solution to each well.

-

Incubate the plate at room temperature for 10-20 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate luminometer with an integration time of 0.5-1 second per well.

-

-

Data Analysis:

-

Calculate the Z'-factor and S/B ratio to assess assay quality.

-

Normalize the data to the positive and negative controls.

-

Identify hits based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative control).

-

High-Throughput Screening of NF-κB Pathway Inhibitors

This protocol outlines a method to screen for inhibitors of the NF-κB signaling pathway using a cell line containing an NF-κB response element driving SEAP expression.

Materials:

-

HEK293 cells stably transfected with an NF-κB-SEAP reporter plasmid.

-

Cell culture medium.

-

Compound library dissolved in DMSO.

-

Inducer of the NF-κB pathway (e.g., TNF-α).

-

Positive control (known inhibitor of the NF-κB pathway).

-

Negative control (vehicle, e.g., DMSO).

-

384-well white, opaque cell culture plates.

-

This compound substrate solution.

-

Luminometer.

Protocol:

-

Cell Seeding:

-

Seed 5,000 HEK293-NF-κB-SEAP cells in 40 µL of medium per well into a 384-well plate.

-

Incubate overnight at 37°C and 5% CO₂.

-

-

Compound and Inducer Addition:

-

Pre-incubate the cells with 5 µL of diluted compounds or controls for 1 hour at 37°C.

-

Add 5 µL of the NF-κB inducer (e.g., TNF-α at a final concentration of 10 ng/mL) to all wells except the unstimulated control wells.

-

Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

-

-

SEAP Assay:

-

Follow steps 3 and 4 from the GPCR agonist screening protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound relative to the stimulated and unstimulated controls.

-

Determine the IC₅₀ values for the active compounds.

-

Visualizations

Signaling Pathway Diagrams

Caption: GPCR-cAMP signaling pathway leading to SEAP reporter gene expression.

Caption: NF-κB signaling pathway leading to SEAP reporter gene expression.

Experimental Workflow Diagram

Caption: General high-throughput screening workflow using a SEAP reporter assay.

References

Lumigen APS-5 for Nucleic Acid Detection Probes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Lumigen APS-5, a high-performance chemiluminescent substrate for alkaline phosphatase (AP), in nucleic acid detection assays. This compound's unique acridan-based chemistry offers exceptional sensitivity, rapid signal generation, and a wide dynamic range, making it an ideal choice for various nucleic acid hybridization applications, including Southern and Northern blotting.

Principle of Detection

This compound is an acridan-based substrate that, upon enzymatic dephosphorylation by alkaline phosphatase, generates a sustained, high-intensity chemiluminescent signal. The light emission reaches its peak within seconds and remains stable, allowing for flexible and consistent detection using X-ray film or CCD imaging systems. This rapid and robust signal generation enables the detection of low picogram to femtogram quantities of nucleic acids.[1]

Signaling Pathway

The chemiluminescent reaction is initiated when an alkaline phosphatase (AP) enzyme, conjugated to a detection molecule (e.g., streptavidin or an anti-hapten antibody), encounters the this compound substrate. The AP catalyzes the removal of a phosphate group from the APS-5 molecule, triggering a chemical cascade that results in the emission of light at approximately 450 nm.[1]

Caption: Chemiluminescent signaling pathway of this compound with AP.

Quantitative Data Presentation

The following tables summarize the performance characteristics of this compound in nucleic acid detection, based on available data and comparisons with other common chemiluminescent substrates.

Table 1: Performance Characteristics of this compound

| Feature | Description | Reference |

| Sensitivity | Low picogram to femtogram detection of nucleic acids. | [1] |

| Limit of Detection (AP) | As low as 305 zeptomoles of alkaline phosphatase. | [2] |

| Signal Kinetics | Rapid peak intensity reached within seconds. | [1] |

| Signal Duration | Sustained "glow" luminescence. | |

| Wavelength of Max Emission | ~450 nm | [1] |

| Temperature Insensitivity | Analytical results are insensitive to temperatures from 22°C - 35°C. | [1] |

Table 2: Qualitative Comparison of Chemiluminescent AP Substrates

| Feature | This compound (Acridan-based) | Dioxetane-based Substrates (e.g., AMPPD, CSPD) | Reference |

| Signal Kinetics | More rapid to reach peak intensity. | Slower to reach steady-state light emission. | [1] |

| Resolution in Blotting | Sharp, defined bands with minimal diffusion due to rapid signal generation. | Image resolution can degrade over time due to substrate diffusion. | [2] |

| Background Noise | Generally low background. | Can be prone to higher background due to substrate aggregation (less so with CSPD). | |

| Sensitivity | High sensitivity, comparable to or exceeding dioxetane substrates. | High sensitivity, with CSPD generally being more sensitive than AMPPD. | [1] |

Experimental Protocols

I. Chemiluminescent Southern Blotting with Digoxigenin (DIG)-Labeled Probes

This protocol provides a framework for the detection of specific DNA sequences using a DIG-labeled probe and this compound.

Caption: Workflow for Chemiluminescent Southern Blotting.

Materials:

-

Membrane: Positively charged nylon membrane with transferred and UV-crosslinked DNA.

-

DIG-labeled DNA probe

-

Hybridization Buffer: (e.g., 5X SSC, 0.1% (w/v) N-lauroylsarcosine, 0.02% (w/v) SDS, 1% (w/v) Blocking Reagent)

-

Stringent Wash Buffer I: 2X SSC, 0.1% SDS

-

Stringent Wash Buffer II: 0.5X SSC, 0.1% SDS

-

Washing Buffer: 1X Maleic acid buffer (0.1 M maleic acid, 0.15 M NaCl, pH 7.5), 0.3% (v/v) Tween 20

-

Blocking Buffer: 1% (w/v) Blocking Reagent in 1X Maleic acid buffer

-

Antibody Solution: Anti-Digoxigenin-AP, Fab fragments (diluted 1:10,000 to 1:20,000 in Blocking Buffer)

-

Detection Buffer: 0.1 M Tris, 0.1 M NaCl, pH 9.5

-

This compound Substrate Solution

Procedure:

-

Prehybridization:

-

Place the membrane in a hybridization bottle or bag.

-

Add 20 mL of pre-warmed hybridization buffer per 100 cm² of the membrane.

-

Incubate for 1-2 hours at the appropriate hybridization temperature (e.g., 68°C) with constant agitation.

-

-

Hybridization:

-

Denature the DIG-labeled probe by boiling for 5-10 minutes and immediately chilling on ice.

-

Add the denatured probe to the prehybridization buffer.

-

Incubate overnight at the hybridization temperature with constant agitation.

-

-

Stringent Washes:

-

Remove the hybridization buffer.

-

Wash the membrane twice for 5 minutes each with Stringent Wash Buffer I at room temperature.

-

Wash the membrane twice for 15 minutes each with pre-warmed Stringent Wash Buffer II at the hybridization temperature.

-

-

Immunological Detection:

-

Rinse the membrane briefly with Washing Buffer.

-

Incubate the membrane in Blocking Buffer for 30-60 minutes at room temperature.

-

Dilute the Anti-Digoxigenin-AP conjugate in Blocking Buffer.

-

Incubate the membrane in the antibody solution for 30 minutes at room temperature.

-

Wash the membrane twice for 15 minutes each with Washing Buffer to remove unbound antibody.

-

-

Chemiluminescent Detection:

-

Equilibrate the membrane in Detection Buffer for 2-5 minutes.

-

Place the membrane on a clean, flat surface.

-

Apply the this compound substrate solution evenly to the membrane.

-

Incubate for 5 minutes at room temperature. Do not let the membrane dry out.

-

Drain the excess substrate and place the membrane in a plastic sheet protector or wrap.

-

Expose to X-ray film or a CCD camera for signal capture. Initial exposure times of 1-5 minutes are recommended and can be adjusted as needed.

-

II. Chemiluminescent Northern Blotting

The protocol for Northern blotting is analogous to the Southern blotting protocol, with the primary difference being the handling of RNA to prevent degradation. All solutions and equipment must be RNase-free. The hybridization and washing temperatures should be optimized for RNA:DNA hybrids.

Troubleshooting

| Problem | Possible Cause | Suggestion |

| High Background | Inadequate blocking; Probe concentration too high; Insufficient washing | Increase blocking time and/or concentration of blocking reagent. Optimize probe concentration. Increase the duration and stringency of post-hybridization and post-antibody washes. |

| No or Weak Signal | Inefficient probe labeling; Insufficient amount of target nucleic acid; Inactive AP conjugate; Incorrect hybridization/washing conditions | Verify probe labeling efficiency. Increase the amount of loaded nucleic acid. Use a fresh or different batch of AP conjugate. Optimize hybridization and washing temperatures. |

| Spotty or Uneven Signal | Air bubbles trapped during incubation steps; Uneven application of substrate; Membrane dried out | Ensure all solutions cover the membrane evenly and remove any air bubbles. Apply the substrate smoothly across the entire membrane surface. Do not allow the membrane to dry at any stage. |

For further information, please refer to the manufacturer's instructions for this compound and specific nucleic acid labeling and hybridization kits.

References

Application Notes and Protocols for Alkaline Phosphatase Assay Using Lumigen APS-5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the sensitive detection of alkaline phosphatase (AP) activity using the chemiluminescent substrate Lumigen APS-5. This assay is suitable for a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), reporter gene assays, and other formats requiring the quantification of AP activity.

Introduction

Alkaline phosphatase is a ubiquitous enzyme that catalyzes the hydrolysis of phosphate monoesters at an alkaline pH.[1] It is a widely used reporter enzyme in various biological assays due to its high catalytic activity and stability.[2] In drug development, AP is a target for therapeutic intervention and is also utilized in prodrug strategies where it cleaves phosphate groups to release active drugs.[3][4] this compound is a proprietary, acridan-based chemiluminescent substrate for AP.[5] The enzymatic reaction yields a sustained, high-intensity light emission, allowing for the highly sensitive detection of AP. The light output reaches its peak rapidly and is insensitive to temperature fluctuations, offering significant advantages over other substrates.[5]

Principle of the Assay

The assay is based on the dephosphorylation of this compound by alkaline phosphatase. This reaction generates an unstable intermediate that rapidly decomposes, producing a sustained "glow" of light with a maximum emission at approximately 450 nm.[5] The intensity of the emitted light is directly proportional to the concentration of alkaline phosphatase in the sample.

Data Presentation

The following table presents typical data from a standard curve for alkaline phosphatase using a chemiluminescent assay. The data demonstrates the linear relationship between the concentration of alkaline phosphatase and the resulting light output, measured in Relative Light Units (RLU).

| Alkaline Phosphatase (pg/well) | Relative Light Units (RLU) |

| 1000 | 850,000 |

| 500 | 425,000 |

| 250 | 212,500 |

| 125 | 106,250 |

| 62.5 | 53,125 |

| 31.25 | 26,563 |

| 15.63 | 13,281 |

| 0 (Blank) | 1,500 |

Experimental Protocols

This protocol provides a general guideline for performing an alkaline phosphatase assay in a 96-well plate format. Optimal conditions, such as incubation times and reagent concentrations, may need to be determined empirically for specific applications.

Materials and Reagents

-

This compound Substrate Solution

-

Alkaline Phosphatase (Calf Intestinal, or other appropriate standard)

-

Assay Buffer (e.g., 0.1 M Diethanolamine, 1 mM MgCl₂, pH 9.8)

-

Wash Buffer (e.g., Tris-Buffered Saline with 0.05% Tween-20)

-

White, opaque 96-well microplates

-

Luminometer

Preparation of Reagents

-

Alkaline Phosphatase Standard Curve: Prepare a series of dilutions of a known concentration of alkaline phosphatase in Assay Buffer. A typical starting concentration is 1 µg/mL, followed by serial dilutions to generate a standard curve (e.g., from 1000 pg/well to 15 pg/well).

-

This compound Working Solution: Allow the this compound substrate to come to room temperature before use.

Assay Procedure

-

Sample/Standard Addition: Add 20 µL of each standard or unknown sample to the wells of the 96-well plate.

-

Blank: Add 20 µL of Assay Buffer to at least three wells to serve as a blank.

-

Substrate Addition: Add 100 µL of the this compound working solution to each well.

-

Incubation: Incubate the plate for 5-10 minutes at room temperature, protected from light. The signal is stable, but for kinetic studies, readings can be taken at multiple time points.

-

Measurement: Measure the chemiluminescence using a luminometer. The integration time will depend on the instrument and the signal intensity.

Visualizations

Signaling Pathway

The following diagram illustrates the enzymatic reaction of alkaline phosphatase with this compound, leading to the emission of light.

Caption: Enzymatic dephosphorylation of this compound by Alkaline Phosphatase.

Experimental Workflow

The diagram below outlines the key steps of the alkaline phosphatase assay protocol.

Caption: Workflow for the chemiluminescent alkaline phosphatase assay.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. anaspec.com [anaspec.com]

- 3. Chemiluminescent assay of alkaline phosphatase applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for Lumigen APS-5 in Chemiluminescent Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lumigen APS-5, a chemiluminescent substrate for alkaline phosphatase (AP), in various assay formats. The following protocols and data will enable users to effectively calculate and optimize the working concentration of this compound for sensitive and robust detection in applications such as ELISA and other immunoassays.

Introduction to this compound